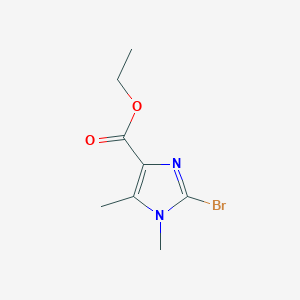![molecular formula C13H14ClFN2O B2636364 N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2210049-40-2](/img/structure/B2636364.png)
N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide, also known as CPP-115, is a synthetic compound that acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications.
Wirkmechanismus
N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide can increase the levels of GABA in the brain, leading to a range of potential therapeutic effects.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide administration can have a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter, meaning that it can reduce the activity of neurons in the brain. This can lead to a range of potential therapeutic effects, including reduced anxiety, improved mood, and reduced seizure activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has several advantages as a research tool. It is highly potent and selective, meaning that it can specifically target the GABA transaminase enzyme without affecting other enzymes or neurotransmitters. However, N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide also has some limitations as a research tool. It is relatively expensive and difficult to synthesize, and its effects on the brain can be complex and difficult to study.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of neurological and psychiatric disorders. Another area of interest is the study of the compound's effects on brain function and behavior, which could lead to a better understanding of the underlying mechanisms of these disorders. Finally, there is potential for the development of new and more potent GABA transaminase inhibitors based on the structure of N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide.
Synthesemethoden
N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact details of the synthesis method are proprietary and not publicly available.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has potential therapeutic applications for a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O/c1-2-13(18)16-9-5-6-17(8-9)10-3-4-11(14)12(15)7-10/h2-4,7,9H,1,5-6,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGOWVRTCWNGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2636282.png)
![N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2636286.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2636287.png)
![3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2636288.png)
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2636289.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2636294.png)

![methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate](/img/no-structure.png)
![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-methoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2636299.png)
![N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2636301.png)

